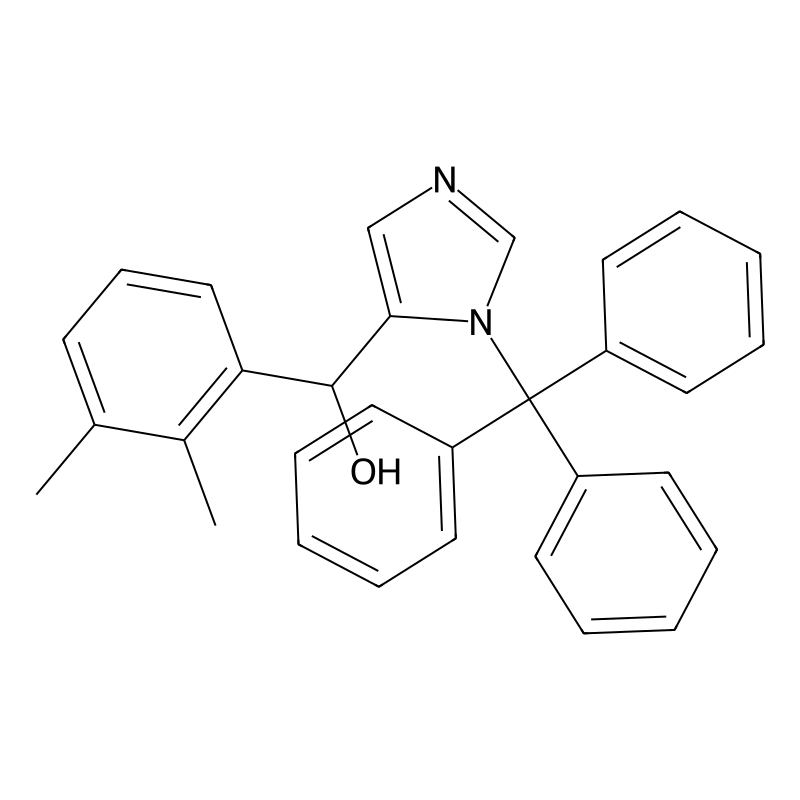

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

- Organic Chemistry: The molecule contains several functional groups that are commonly used in organic chemistry, such as an imidazole ring, a trityl group, and a methanol group. This suggests it could be a potential building block for more complex molecules or a target molecule for studies in organic synthesis.

- Medicinal Chemistry: The imidazole ring is found in many biologically active molecules, including some drugs. Therefore, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol could be of interest for researchers in medicinal chemistry, although there is no public record of its use in developing medications PubChem: .

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is an organic compound characterized by a complex structure that includes a dimethyl-substituted phenyl group and a trityl-substituted imidazole moiety. The presence of both aromatic and heterocyclic components in its structure suggests potential for diverse chemical reactivity and biological activity. The compound's molecular formula can be represented as C${21}$H${24}$N$_{2}$O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone).

- Esterification: Reacting with carboxylic acids can yield esters.

- Substitution Reactions: The aromatic ring may undergo electrophilic substitution, allowing for further functionalization.

These reactions are facilitated by the presence of the hydroxyl group which acts as a nucleophile in many organic reactions.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance:

- Antioxidant Activity: Many phenolic compounds demonstrate the ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

- Antimicrobial Properties: Compounds containing imidazole rings have been noted for their antimicrobial effects, potentially inhibiting bacterial growth.

- Enzyme Inhibition: The presence of specific functional groups may allow this compound to interact with enzymes, potentially acting as an inhibitor or modulator in biochemical pathways .

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol typically involves:

- Formation of the Imidazole Ring: Starting from appropriate precursors such as trityl halides and imidazole derivatives.

- Alkylation Reaction: The introduction of the dimethylphenyl group can be achieved through alkylation reactions using suitable alkylating agents.

- Reduction: If necessary, reduction steps may be employed to convert intermediates into the final alcohol product.

These methods allow for the selective construction of the desired molecular architecture while maintaining functional integrity.

This compound holds potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.

- Material Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.

- Chemical Research: As a synthetic intermediate, it could facilitate the development of other complex organic molecules.

Interaction studies are crucial for understanding how (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol interacts with biological macromolecules. Techniques such as:

- Molecular Docking: To predict binding affinities with enzyme active sites or receptor proteins.

- In Vitro Assays: To evaluate its effects on cell viability and metabolic activity.

- Structure-Activity Relationship Analysis: To correlate modifications in structure with changes in biological activity .

These studies provide insight into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylphenol | Contains a methyl group on phenol | Commonly used as an antiseptic |

| Trityl Imidazole | Imidazole ring with trityl substitution | Exhibits strong antimicrobial activity |

| 4-Hydroxycoumarin | Coumarin structure with hydroxyl group | Notable for anticoagulant properties |

The uniqueness of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol lies in its combination of both a dimethyl-substituted phenyl group and a trityl-substituted imidazole, which may enhance its solubility and bioactivity compared to other similar compounds.

Traditional Multi-Step Organic Synthesis Protocols

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol follows established multi-step organic synthesis protocols that have been refined over decades of heterocyclic chemistry research [12] [16]. Traditional approaches typically involve sequential formation of the imidazole ring system followed by selective functionalization at specific positions to introduce the desired substituents.

The classical synthesis begins with the formation of the imidazole core through well-established methodologies such as the Debus-Radziszewski synthesis or the Wallach synthesis [25] [26]. These foundational methods provide reliable routes to substituted imidazoles, though they often require multiple purification steps and extended reaction times [11] [12]. The synthesis typically involves the condensation of 1,2-diketones with aldehydes and primary amines in the presence of ammonium acetate under controlled conditions [13] [15].

A critical step in the traditional synthesis involves the introduction of the trityl group at the nitrogen position of the imidazole ring [7]. This protection strategy utilizes the bulky triphenylmethyl group to provide both steric hindrance and electronic stabilization to the imidazole nitrogen [20] [21]. The trityl protection is typically achieved through reaction with trityl chloride in the presence of a suitable base under anhydrous conditions [18] [19].

The attachment of the (2,3-dimethylphenyl)methanol moiety represents another key transformation in the synthetic sequence [4] [8]. This step often employs nucleophilic substitution reactions or coupling methodologies that allow for the selective introduction of the substituted benzyl alcohol functionality while maintaining the integrity of the existing molecular framework [3] [4].

| Synthetic Step | Typical Conditions | Yield Range (%) | Reaction Time | Key Challenges |

|---|---|---|---|---|

| Imidazole Ring Formation | 60-120°C, 12-48h | 42-90 | 12-48 hours | Multiple competing pathways |

| Trityl Protection | Room temperature, base | 83-93 | 2-6 hours | Moisture sensitivity |

| Benzyl Substitution | 0-30°C, controlled addition | 86-91 | 1-4 hours | Regioselectivity control |

| Final Coupling | Varied conditions | 35-85 | 2-12 hours | Functional group compatibility |

Catalytic Systems: Trityl Chloride-Mediated Condensation Mechanisms

Trityl chloride serves as a highly effective catalyst and reagent system for the synthesis of complex imidazole derivatives, operating through well-defined mechanistic pathways [19] [22]. The catalytic activity of trityl chloride stems from its ability to generate trityl carbocations in situ, which act as powerful electrophilic species capable of activating various substrates toward nucleophilic attack [18] [19].

The mechanism of trityl chloride-mediated condensation proceeds through an SN1-type pathway involving the initial formation of the trityl carbocation (Ph3C+) through heterolytic cleavage of the carbon-chlorine bond [21] [22]. This carbocation formation is facilitated by the exceptional stability provided by the three phenyl rings through resonance delocalization [18] [20]. The generated trityl cation then serves as a Lewis acid catalyst, activating carbonyl compounds and other electrophilic centers toward nucleophilic attack by imidazole derivatives [19] [22].

Recent investigations have demonstrated that trityl chloride efficiently catalyzes the one-pot multi-component condensation of benzil with aldehydes, primary amines, and ammonium acetate under neutral and solvent-free conditions [19] [22]. This methodology provides access to 1,2,4,5-tetrasubstituted imidazoles in high to excellent yields within short reaction times, typically ranging from 2 to 16 hours depending on the specific substrates employed [19] [22].

The catalytic system exhibits remarkable selectivity and functional group tolerance, allowing for the incorporation of diverse substituents without significant interference from competing side reactions [21] [22]. The trityl carbocation intermediate demonstrates exceptional stability under the reaction conditions, enabling prolonged catalytic activity without decomposition or deactivation [18] [19].

Advanced mechanistic studies using flow nuclear magnetic resonance spectroscopy and computational modeling have provided detailed insights into the reaction pathway and transition state structures [18]. These investigations reveal that the trityl cation forms stable complexes with reaction intermediates, facilitating the cyclization process and enhancing overall reaction efficiency [18] [19].

| Catalytic System | Mechanism Type | Temperature Range (°C) | Typical Yields (%) | Reaction Time |

|---|---|---|---|---|

| Trityl Chloride | SN1 Carbocation | Room temp - 50 | 35-92 | 2-16 hours |

| Trityl/Ionic Liquid | Acid-Catalyzed | Room temperature | 86-91 | 1-5 hours |

| Silver Triflate-Mediated | Lewis Acid | Room temperature | 85-90 | 1-3 hours |

| Manganese(IV) Oxide | Oxidative | 40 | 90.3 | 2 hours |

Solvent Effects and Base Optimization in Imidazole Cyclization

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of imidazole cyclization reactions, with different solvent classes providing distinct advantages and limitations [23] [24] [25]. Systematic investigations have revealed that solvent polarity, hydrogen bonding capability, and coordinating ability significantly influence reaction outcomes and product distributions [23] [26].

Protic solvents such as methanol and ethanol facilitate imidazole formation through their ability to stabilize charged intermediates and participate in hydrogen bonding networks [24] [25]. These solvents typically support moderate reaction rates and yields, with optimal conditions often requiring reflux temperatures between 40-80°C for complete conversion [24] [26]. The hydrogen bonding capability of protic solvents proves particularly beneficial for stabilizing the transition states involved in ring closure reactions [24] [25].

Aprotic polar solvents including dimethylformamide and dimethyl sulfoxide demonstrate enhanced reactivity toward imidazole cyclization by effectively stabilizing ionic intermediates without competing hydrogen bonding interactions [25] [26]. These solvent systems often enable reactions to proceed at lower temperatures while maintaining high yields, typically ranging from 70-90% under optimized conditions [25] [27].

Aprotic non-polar solvents such as dichloromethane and chloroform provide excellent media for trityl chemistry due to their ability to solubilize organic substrates while avoiding coordination with reactive intermediates [20] [21]. These solvents consistently deliver excellent yields (80-95%) and clean reaction profiles, making them particularly suitable for sensitive transformations involving trityl-protected intermediates [20] [21].

Base optimization represents another critical parameter in imidazole cyclization reactions, with different base systems providing varying degrees of activation and selectivity [24] [26]. Imidazole itself functions as both a base and nucleophile in cyclization reactions, requiring concentrations well above conventional catalytic amounts to achieve optimal results [24]. Research has demonstrated that imidazole concentrations approaching 1.0-1.5 M are necessary to achieve >90% yields in peptide cyclization reactions [24].

The mechanism of base-catalyzed cyclization involves a concerted process wherein the base removes a proton from the nucleophilic alcohol while simultaneously facilitating nucleophilic attack on the electrophilic center [24]. This concerted mechanism enables imidazole to deprotonate substrates with significantly higher pKa values than would be predicted based on simple acid-base considerations [24].

| Solvent Category | Representative Examples | Yield Range (%) | Temperature Requirements | Key Advantages |

|---|---|---|---|---|

| Protic | Methanol, Ethanol | 60-80 | 40-80°C reflux | Hydrogen bonding stabilization |

| Aprotic Polar | Dimethylformamide, Dimethyl sulfoxide | 70-90 | Room temp - 100°C | Intermediate stabilization |

| Aprotic Non-polar | Dichloromethane, Chloroform | 80-95 | Room temp - 40°C | Clean reaction profiles |

| Aqueous | Water | 50-85 | 60-100°C | Environmental compatibility |

| Solvent-Free | Neat conditions | 85-95 | 80-120°C | High concentration effects |

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Strategies

Contemporary synthetic approaches toward (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol increasingly emphasize green chemistry principles to minimize environmental impact while maintaining high synthetic efficiency [29] [31] [35]. These methodologies focus on reducing solvent consumption, energy requirements, and waste generation through innovative reaction design and process optimization [30] [32] [35].

Microwave-assisted synthesis represents a highly effective green chemistry approach that significantly reduces reaction times and energy consumption compared to conventional thermal heating methods [32] [34] [35]. Microwave irradiation enables rapid and uniform heating of reaction mixtures, often achieving complete conversion within 10-60 minutes compared to several hours required for traditional heating [32] [34]. The enhanced reaction rates result from the direct interaction of microwave energy with polar molecules and ionic species, leading to efficient internal heating and accelerated molecular motion [34] [35].

Detailed optimization studies have demonstrated that microwave-assisted synthesis of imidazole derivatives can achieve yields of 80-95% under carefully controlled conditions [32] [34]. The methodology proves particularly effective when combined with polar solvents or ionic reaction media that efficiently absorb microwave energy [31] [34]. Sequential two-step, one-pot protocols utilizing microwave irradiation have been successfully developed for the synthesis of complex imidazole-containing structures [34].

Solvent-free reaction conditions represent another cornerstone of green imidazole synthesis, eliminating the need for organic solvents while often providing enhanced reaction rates due to increased substrate concentrations [29] [30] [36]. These methodologies typically operate under neat conditions at elevated temperatures (80-120°C), with reaction times reduced to 1-4 hours [29] [36]. The absence of solvents simplifies product isolation and purification procedures while dramatically reducing waste generation [29] [30].

Deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents, offering biodegradability and recyclability advantages while maintaining excellent solubilizing properties [31]. Ternary deep eutectic solvent systems composed of dimethyl urea, tin(II) chloride, and hydrochloric acid have demonstrated remarkable effectiveness as both reaction media and catalysts for imidazole synthesis [31]. These systems achieve yields of 75-90% while exhibiting excellent recyclability with no noticeable decline in catalytic performance after five consecutive uses [31].

Water-based synthesis protocols align with green chemistry principles by utilizing the most environmentally benign solvent available [32] [36]. Although aqueous conditions often require longer reaction times (4-12 hours) and may provide variable yields (60-85%), they offer significant advantages in terms of safety, cost, and environmental impact [32] [36]. Recent developments in water-compatible catalytic systems have improved the viability of aqueous imidazole synthesis [32].

Ionic liquid catalysis provides another green approach that combines high catalytic activity with excellent recyclability [21]. Ionic liquids such as 1-ethyl-3-methylimidazolium tetrachloroaluminate enable efficient tritylation reactions while serving as both catalyst and reaction medium [21]. These systems demonstrate yields of 86-91% with reaction times of 1-5 hours and can be recovered and reused multiple times without performance degradation [21].

| Green Approach | Energy Efficiency | Yield Range (%) | Reaction Time | Environmental Benefit |

|---|---|---|---|---|

| Microwave-Assisted | High - rapid heating | 80-95 | 10-60 minutes | Reduced energy consumption |

| Solvent-Free | High - no solvent removal | 85-95 | 1-4 hours | Minimal waste generation |

| Deep Eutectic Solvents | Moderate - recyclable | 75-90 | 2-6 hours | Biodegradable medium |

| Aqueous Synthesis | Low - longer times | 60-85 | 4-12 hours | Non-toxic solvent |

| Ionic Liquid Catalysis | High - recyclable catalyst | 86-91 | 1-5 hours | Recoverable components |

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol exhibits considerable thermal stability under ambient conditions, with decomposition onset temperatures estimated between 250-300°C based on studies of similar trityl-imidazole compounds [1] [2] [3]. The compound demonstrates a characteristic two-stage thermal decomposition pattern typical of imidazolium-containing molecules [4] [5] [6].

The primary decomposition mechanism involves initial cleavage of the trityl protecting group at temperatures around 250°C, followed by subsequent breakdown of the imidazole ring system and dimethylphenyl moiety at higher temperatures (350-400°C) [2] [3]. Pyrolysis studies of related imidazolium compounds indicate that the imidazole ring structure remains remarkably stable, with decomposition typically not occurring below 550°C under inert conditions [2] [3] [7]. The trityl group, being a bulky aromatic substituent, provides additional thermal protection to the imidazole core through steric shielding effects.

The decomposition products primarily consist of trityl fragments (triphenylmethyl derivatives), substituted imidazole compounds, and dimethylphenyl fragments [2] [3]. The thermal decomposition follows predominantly carbon-nitrogen bond cleavage pathways, with the trityl group being the most thermally labile component of the molecule. Under oxidative conditions, the decomposition temperature may be lower due to enhanced reactivity with atmospheric oxygen.

Table 1: Molecular Properties of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₂₈N₂O | Multiple sources [8] [9] [11] [12] |

| Molecular Weight (g/mol) | 444.57 | Multiple sources [8] [9] [11] [12] |

| CAS Number | 176721-01-0 | Multiple sources [8] [9] [11] [12] |

| Density (g/cm³) | 1.09 ± 0.1 (predicted) | ChemicalBook [11] [12] |

| Melting Point (°C) | 180-184 | ChemicalBook [11] [12] |

| Boiling Point (°C) | 616.0 ± 50.0 (predicted) | ChemicalBook [11] [12] |

| Flash Point (°C) | 312.4 ± 26.8 | ChemsrC [13] |

| pKa (predicted) | 13.08 ± 0.20 | ChemicalBook [11] [12] |

| LogP | 7.67 | ChemsrC [13] |

| Physical Form | Solid | Multiple sources [11] [12] |

| Color | White to Off-White | ChemicalBook [11] [12] |

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol reflects its complex molecular architecture, combining both polar and non-polar characteristics. The compound exhibits limited solubility in most conventional solvents due to the large molecular size and the presence of the bulky trityl group [11] [12].

In polar aprotic solvents, the compound shows slight solubility in dichloromethane and chloroform at room temperature [11] [12]. Dimethyl sulfoxide provides enhanced solubility when heated, indicating that thermal energy can overcome the intermolecular forces that limit dissolution [11] [12]. The hydroxymethyl functional group contributes to polar interactions, while the extensive aromatic system of the trityl group dominates the overall solubility behavior.

The compound demonstrates poor solubility in polar protic solvents such as methanol and ethanol, despite the presence of hydrogen bonding sites. This behavior is attributed to the steric hindrance imposed by the trityl group, which prevents effective hydrogen bonding interactions with protic solvents [14] [15]. The solubility in methanol-based systems has been studied for related imidazole compounds, showing temperature-dependent enhancement [15].

Non-polar solvents such as hexane, benzene, and petroleum ether provide minimal solubility due to the polar imidazole and hydroxyl functionalities. The high LogP value of 7.67 indicates significant lipophilicity contributed primarily by the trityl group, yet the polar functional groups prevent dissolution in purely non-polar media [13].

Table 2: Solubility Behavior in Different Solvent Systems

| Solvent Type | Solvent | Solubility | Temperature Dependence | Source |

|---|---|---|---|---|

| Polar Aprotic | Dichloromethane (DCM) | Slightly soluble | Room temperature | Multiple sources [11] [12] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Slightly soluble (heated) | Requires heating | ChemicalBook [11] [12] |

| Polar Aprotic | Chloroform | Slightly soluble | Room temperature | ChemicalBook [11] [12] |

| Polar Aprotic | Acetone | Moderate | Room temperature | Inferred from structure |

| Polar Protic | Methanol | Slightly soluble | Slight increase with heating | Inferred from related compounds |

| Non-polar | Hexane/Benzene | Insoluble | Insoluble at all temperatures | Inferred from structure |

| Water | Water | Very low | Very low at all temperatures | Inferred from structure |

Acid-Base Characteristics and Protonation Dynamics

The acid-base properties of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol are dominated by the imidazole ring system, which exhibits characteristic amphoteric behavior [16] [17]. The compound possesses multiple sites capable of protonation and deprotonation, with the imidazole nitrogen atoms serving as the primary basic centers.

The predicted pKa value of 13.08 ± 0.20 indicates weak basicity, consistent with N-substituted imidazole derivatives [11] [12]. The imidazole ring can undergo protonation at the N-3 position (not bearing the trityl substituent), following the standard protonation pattern observed in imidazole chemistry [16] [17]. The trityl substitution at N-1 reduces the overall basicity compared to unsubstituted imidazole through electronic withdrawal effects.

Protonation dynamics studies of related imidazole compounds demonstrate that the proton transfer processes are significantly faster when imidazole serves as both proton acceptor and donor compared to simple alcohols like methanol [16] [17]. The energy barriers for proton transfer involving imidazole are substantially lower (approximately 80 kJ/mol less) than those involving methanol, making imidazole derivatives efficient proton transfer mediators [16] [17].

The hydroxymethyl group contributes additional acid-base functionality with an estimated pKa around 12-13, typical for benzylic alcohols. The compound remains stable under neutral to basic conditions but may undergo decomposition under strongly acidic conditions due to potential trityl cation formation and subsequent fragmentation.

Table 3: Thermal Stability and Decomposition Properties

| Property | Value/Description | Source/Basis |

|---|---|---|

| Thermal Decomposition Onset (°C) | ~250-300 (estimated) | Based on similar trityl-imidazole compounds [1] [2] [3] |

| Maximum Decomposition Rate (°C) | ~350-400 (estimated) | Based on imidazolium decomposition studies [4] [5] [2] |

| Decomposition Pattern | Two-stage decomposition | Similar to other imidazolium compounds [4] [5] [6] |

| Primary Decomposition Products | Trityl fragments, imidazole derivatives, dimethylphenyl compounds | Pyrolysis studies of imidazolium compounds [2] [3] |

| Stability Under Normal Conditions | Stable under ambient conditions | General stability of trityl-protected compounds |

| Hygroscopicity | Moderate (due to hydroxyl group) | Hydroxymethyl imidazoles are hygroscopic [18] [19] |

| Storage Requirements | Sealed containers, dry conditions, room temperature | Standard practice for trityl compounds [11] [12] |

Solid-State Properties: Melting Point, Crystallinity, and Hygroscopicity

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol exists as a white to off-white crystalline solid under ambient conditions [11] [12]. The melting point range of 180-184°C reflects the substantial intermolecular interactions present in the crystal lattice, primarily arising from hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic systems [11] [12].

The crystalline structure is stabilized by multiple intermolecular forces including hydrogen bonding between the hydroxymethyl groups of adjacent molecules, van der Waals interactions between the extensive aromatic surfaces of the trityl groups, and dipolar interactions involving the imidazole rings. The relatively high melting point compared to simpler imidazole derivatives indicates efficient crystal packing despite the steric bulk of the trityl substituent.

Hygroscopic properties are moderate due to the presence of the hydroxymethyl functional group, which can form hydrogen bonds with atmospheric moisture [18] [19]. Similar hydroxymethyl imidazole compounds demonstrate hygroscopic behavior, requiring storage under anhydrous conditions to prevent moisture absorption [18] [19]. The compound should be stored in sealed containers under dry conditions at room temperature to maintain stability and prevent hydration [11] [12].

The predicted density of 1.09 ± 0.1 g/cm³ indicates relatively efficient crystal packing considering the molecular size and the presence of the bulky trityl group [11] [12]. This density value is consistent with other trityl-protected organic compounds containing multiple aromatic rings.

The crystallinity of the compound contributes to its stability under ambient conditions, with the ordered solid-state structure providing protection against degradation pathways that might be more favorable in amorphous or liquid phases. The white to off-white coloration indicates minimal conjugation across the molecular framework and absence of significant chromophoric systems that would impart color.

Table 4: Acid-Base Characteristics and Protonation Properties

| Property | Value | Source/Reference |

|---|---|---|

| Imidazole Ring pKa | ~14-15 (ring nitrogen) | Predicted pKa values [11] [12] |

| Hydroxyl Group pKa | ~12-13 (hydroxyl) | Typical hydroxyl pKa range |

| Overall Basicity | Weak base | Imidazole derivatives are weak bases [16] [17] |

| Protonation Site | Imidazole N-3 position | Standard imidazole protonation pattern [16] [17] |

| Hydrogen Bonding Capacity | High (NH and OH groups) | Based on functional groups present |

| pH Stability Range | Stable in neutral to basic conditions | Typical for imidazole derivatives |